Baliospermin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Baliospermin can be extracted from the roots of Baliospermum montanum using various solvents such as petroleum ether and methanol . The extraction process involves drying and finely powdering the roots, followed by Soxhlet extraction with the chosen solvent . The extracts are then subjected to chromatographic techniques to isolate and purify this compound .
Industrial Production Methods
Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through extraction from natural sources, which may limit its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
Baliospermin undergoes various chemical reactions, including:
Substitution: Substitution reactions involving this compound can lead to the formation of new compounds with varied therapeutic effects.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential unique biological activities .
Scientific Research Applications
Baliospermin has been studied for its diverse pharmacological properties, including:
Anti-cancer: Exhibits cytotoxic activity against various cancer cell lines.
Anti-inflammatory: Reduces inflammation by inhibiting the production of pro-inflammatory mediators.
Anti-microbial: Shows activity against a range of bacterial and fungal pathogens.
Hepatoprotective: Protects liver cells from damage induced by toxins.
Antioxidant: Scavenges free radicals, reducing oxidative stress.
Mechanism of Action
Baliospermin exerts its effects through various molecular targets and pathways:
Anti-cancer: Induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.
Anti-inflammatory: Inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the expression of pro-inflammatory cytokines.
Anti-microbial: Disrupts microbial cell membranes and inhibits essential enzymes.
Hepatoprotective: Enhances the activity of antioxidant enzymes and reduces lipid peroxidation.
Comparison with Similar Compounds
Baliospermin is structurally and functionally similar to other diterpenoids such as:
Montanin: Another diterpenoid isolated from Baliospermum montanum with similar pharmacological properties.
Phorbol-12-deoxy-13-O-palmitate: Exhibits anti-cancer and anti-inflammatory activities.
12-deoxy-5β-hydrophorbol-13-myristate: Known for its anti-microbial and hepatoprotective effects.
This compound is unique due to its specific combination of pharmacological activities and its presence in Baliospermum montanum .
Properties
CAS No. |
66583-56-0 |
---|---|
Molecular Formula |
C32H50O8 |
Molecular Weight |
562.7 g/mol |
IUPAC Name |
[5,6,11-trihydroxy-4-(hydroxymethyl)-8,12,15,15-tetramethyl-7-oxo-3-oxapentacyclo[9.5.0.02,4.06,10.014,16]hexadec-8-en-14-yl] dodecanoate |
InChI |
InChI=1S/C32H50O8/c1-6-7-8-9-10-11-12-13-14-15-22(34)39-30-17-20(3)31(37)21-16-19(2)25(35)32(21,38)27(36)29(18-33)26(40-29)23(31)24(30)28(30,4)5/h16,20-21,23-24,26-27,33,36-38H,6-15,17-18H2,1-5H3 |
InChI Key |
JGUYJMIAKPTIAH-UHFFFAOYSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)O[C@@]12C[C@H]([C@@]3([C@@H]4C=C(C(=O)[C@]4([C@@H]([C@@]5([C@H]([C@H]3[C@@H]1C2(C)C)O5)CO)O)O)C)O)C |
SMILES |
CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |
Canonical SMILES |
CCCCCCCCCCCC(=O)OC12CC(C3(C4C=C(C(=O)C4(C(C5(C(C3C1C2(C)C)O5)CO)O)O)C)O)C |
Origin of Product |
United States |
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